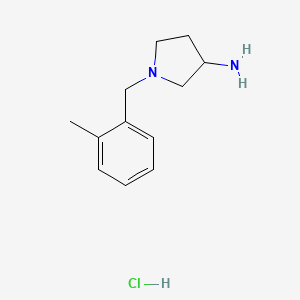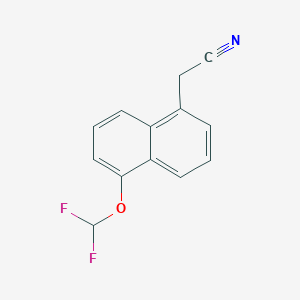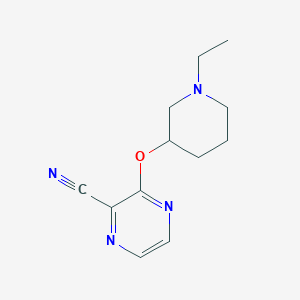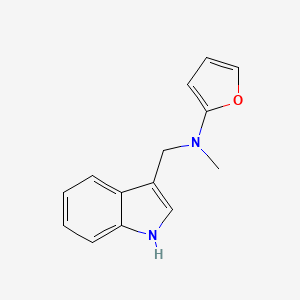
N-((1H-Indol-3-yl)methyl)-N-methylfuran-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1H-Indol-3-yl)methyl)-N-methylfuran-2-amine is a compound that combines the structural features of indole and furan. Indole is a significant heterocyclic system found in many natural products and drugs, while furan is a five-membered aromatic ring containing oxygen. The combination of these two moieties results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1H-Indol-3-yl)methyl)-N-methylfuran-2-amine typically involves the reaction of indole derivatives with furan-based intermediates. One common method is the Fischer indole synthesis, where indole is formed by the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . The resulting indole derivative can then be reacted with furan-2-amine under suitable conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale reactions. This includes using efficient catalysts, controlling reaction temperatures, and employing continuous flow reactors to enhance yield and purity .
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of indole-3-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline, a saturated derivative.
Substitution: Electrophilic substitution reactions are common, particularly at the C-3 position of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: Indole-3-carboxylic acid.
Reduction: Indoline derivatives.
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
N-((1H-Indol-3-yl)methyl)-N-methylfuran-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. For instance, it can inhibit tubulin polymerization by binding to the colchicine binding site on tubulin, preventing microtubule formation and thus inhibiting cell division . This mechanism is particularly relevant in cancer research, where disrupting cell division can lead to the death of rapidly dividing cancer cells.
Comparison with Similar Compounds
- N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide
- (Z)-N’((1H-indol-3-yl)methylene)nicotinohydrazide
- 2-((1H-indol-3-yl)thio)-N-benzyl derivatives
Comparison: N-((1H-Indol-3-yl)methyl)-N-methylfuran-2-amine is unique due to the presence of both indole and furan moieties, which confer distinct chemical reactivity and biological activity. Compared to other indole derivatives, this compound may exhibit different binding affinities and selectivities for biological targets, making it a valuable candidate for drug development and other applications .
Properties
Molecular Formula |
C14H14N2O |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
N-(1H-indol-3-ylmethyl)-N-methylfuran-2-amine |
InChI |
InChI=1S/C14H14N2O/c1-16(14-7-4-8-17-14)10-11-9-15-13-6-3-2-5-12(11)13/h2-9,15H,10H2,1H3 |
InChI Key |
NYANWIMRHIWRKW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CNC2=CC=CC=C21)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


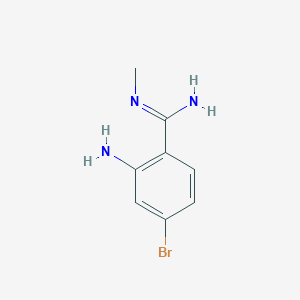
![4-Bromo-5-methoxypyrazolo[1,5-a]pyridine](/img/structure/B11878636.png)
![Furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]-](/img/structure/B11878648.png)


![1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone](/img/structure/B11878680.png)

![4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one](/img/structure/B11878685.png)
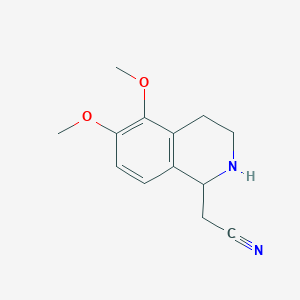
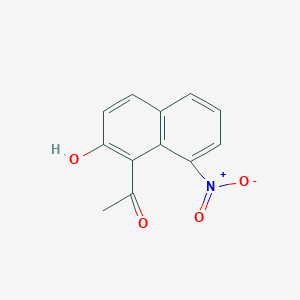
![4,6-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11878700.png)
